molecular formula C24H27NO4 B7806360 Dihydro-N,N-dimethyl-methylene-5H-dibenz O-(A,D)cycloheptene-ethylnh2 maleate,97%

Dihydro-N,N-dimethyl-methylene-5H-dibenz O-(A,D)cycloheptene-ethylnh2 maleate,97%

Cat. No. B7806360
M. Wt: 393.5 g/mol
InChI Key: PXERCSFUPPSBIT-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-N,N-dimethyl-methylene-5H-dibenz O-(A,D)cycloheptene-ethylnh2 maleate,97% is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Dihydro-N,N-dimethyl-methylene-5H-dibenz O-(A,D)cycloheptene-ethylnh2 maleate,97% involves the condensation of N,N-dimethylformamide dimethyl acetal with 1,2-dibromobenzene followed by reduction with lithium aluminum hydride. The resulting product is then reacted with maleic acid to form the maleate salt.

Starting Materials
N,N-dimethylformamide dimethyl acetal, 1,2-dibromobenzene, lithium aluminum hydride, maleic acid

Reaction
Step 1: Condensation of N,N-dimethylformamide dimethyl acetal with 1,2-dibromobenzene in the presence of a base such as potassium carbonate to form 5-bromo-1,2-dimethyl-3-(N,N-dimethylamino)benzene., Step 2: Reduction of 5-bromo-1,2-dimethyl-3-(N,N-dimethylamino)benzene with lithium aluminum hydride in anhydrous ether to form 1,2-dimethyl-3-(N,N-dimethylamino)benzene., Step 3: Reaction of 1,2-dimethyl-3-(N,N-dimethylamino)benzene with cycloheptanone in the presence of a strong acid such as sulfuric acid to form Dihydro-N,N-dimethyl-methylene-5H-dibenz O-(A,D)cycloheptene-ethylnh2., Step 4: Reaction of Dihydro-N,N-dimethyl-methylene-5H-dibenz O-(A,D)cycloheptene-ethylnh2 with maleic acid in the presence of a solvent such as ethanol to form the maleate salt of Dihydro-N,N-dimethyl-methylene-5H-dibenz O-(A,D)cycloheptene-ethylnh2.

properties

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.C4H4O4/c1-15-18-9-5-4-8-16(18)14-17(12-13-21(2)3)20-11-7-6-10-19(15)20;5-3(6)1-2-4(7)8/h4-11,17H,1,12-14H2,2-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXERCSFUPPSBIT-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=C)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1CC2=CC=CC=C2C(=C)C3=CC=CC=C13.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-N,N-dimethyl-methylene-5H-dibenz O-(A,D)cycloheptene-ethylnh2 maleate,97%

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